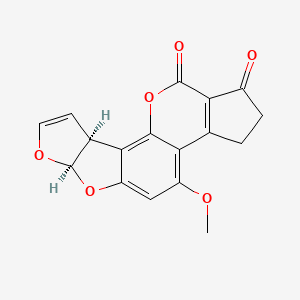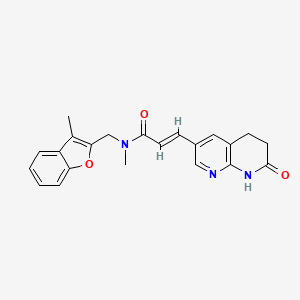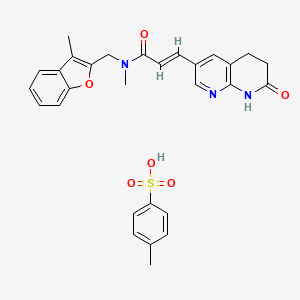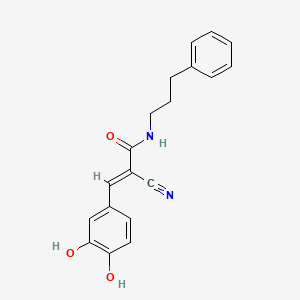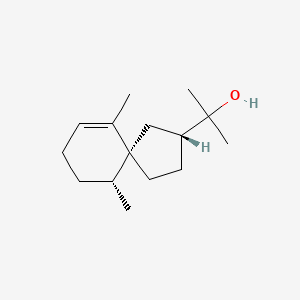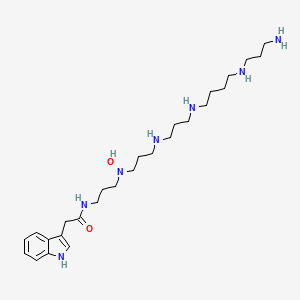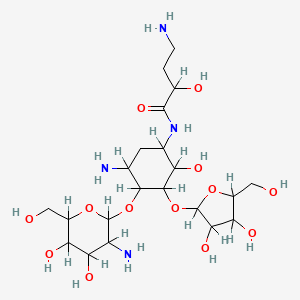
Antibiotic Z-1159-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibiotic Z-1159-1 is a biochemical.
Wissenschaftliche Forschungsanwendungen
Antibiotic Resistance and New Agents
Research on antibiotics like Z-1159-1 is crucial due to the continuous challenge of antibiotic resistance. Studies highlight the need for new antibacterial agents capable of inhibiting bacterial growth. Nanoparticles like ZrO2–ZnO have shown promising antibacterial activity against various bacteria, suggesting a potential pathway for developing new antibiotics (Ayanwale & Reyes-López, 2019).
Multidrug-Resistant Bacteria
The rise of multidrug-resistant gram-negative bacteria underscores the importance of novel pipeline antibiotics. Current research focuses on identifying new antibiotics with different mechanisms of action, highlighting the limited options available for treating gram-negative infections and the need for ongoing research and development (Provenzani et al., 2020).
Antibiotics in the Environment
The environmental impact of antibiotics is an area of significant concern. Research shows that antibiotics, their metabolites, or degradation products can reach terrestrial and aquatic environments, affecting environmental and other bacteria. This leads to a greater focus on the fate and impact of antibiotics in the environment (Kemper, 2008).
Antibiotic Alternatives
Exploring alternatives to traditional antibiotics has become crucial. Symposiums and research initiatives have been focused on highlighting scientific breakthroughs and novel technologies that could lead to alternatives to conventional antibiotics, particularly in animal production and health (Seal et al., 2013).
Antibiotics Bioremediation
Studies also delve into the challenges of antibiotics bioremediation, addressing the environmental sources, degradation mechanisms, health effects, and bacterial antibiotics resistance mechanisms. This is especially crucial in developing nations where antibiotic pollution is a significant issue (Kumar et al., 2019).
Nanomaterials in Antibacterial Applications
Research into ZnO nanomaterials has shown their potential as new antibacterial agents. These materials offer broad-spectrum antibacterial properties, lasting effects, and excellent biocompatibility, making them a focus for new antibacterial agents research (Jiang et al., 2020).
Antibiotic Resistance Mechanisms
Understanding and overcoming antibiotic resistance is a key area of research. Studies are exploring cellular mechanisms of resistance, the evolution and spread of resistance, and techniques for combating resistance, given the growing concern around drug-resistant bacteria (Richardson, 2017).
Eigenschaften
CAS-Nummer |
55528-52-4 |
|---|---|
Produktname |
Antibiotic Z-1159-1 |
Molekularformel |
C21H40N4O13 |
Molekulargewicht |
556.6 g/mol |
IUPAC-Name |
4-amino-N-[5-amino-4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C21H40N4O13/c22-2-1-8(28)19(34)25-7-3-6(23)17(37-20-11(24)15(32)13(30)9(4-26)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21/h6-18,20-21,26-33H,1-5,22-24H2,(H,25,34) |
InChI-Schlüssel |
NRBAPKVHONIXPV-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)N)N |
Kanonische SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)N)N |
Aussehen |
Solid powder |
Andere CAS-Nummern |
55528-52-4 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Antibiotic Z-1159-1; Z-1159-1. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4-Pyrimidinediamine, 5-[5-iodo-4-methoxy-2-(1-methylethyl)phenoxy]-](/img/structure/B1665037.png)
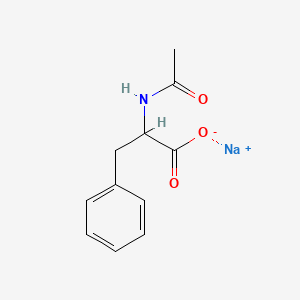

![N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide](/img/structure/B1665044.png)
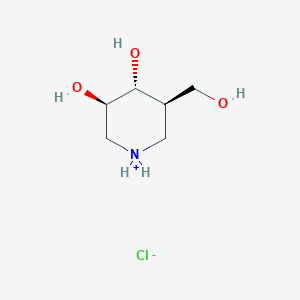
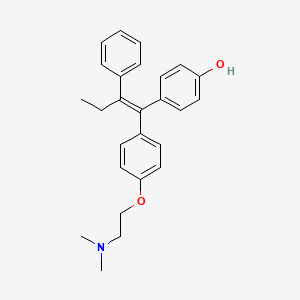
![1-[2-(2,4-dichlorophenyl)-2-[(2E)-3,7-dimethylocta-2,6-dienoxy]ethyl]imidazole](/img/structure/B1665049.png)
